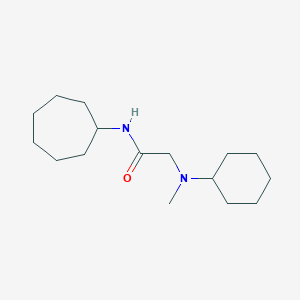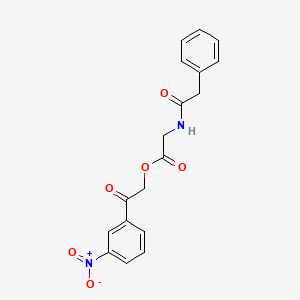![molecular formula C19H21N3O4S B4697227 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4697227.png)
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
描述
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor that has gained significant interest in the scientific community due to its potential application in cancer research and therapy.
作用机制
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide works by binding to the active site of HDAC enzymes and inhibiting their activity. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide increases the acetylation of histone proteins, leading to the activation of tumor-suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death and suppression of tumor growth. It has also been shown to promote differentiation in cancer cells, leading to their maturation and reduced malignancy. Additionally, 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to enhance the immune response against cancer cells, leading to their elimination by the immune system.
实验室实验的优点和局限性
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a potent HDAC inhibitor that can induce a range of cellular effects, making it a useful tool for studying the role of HDAC enzymes in cancer development and progression. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide also has some limitations. It can be toxic to cells at high concentrations, and its effects can be cell-type specific, making it important to carefully optimize experimental conditions for each cell type.
未来方向
There are several future directions for research on 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that combine 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide with other cancer drugs to enhance their efficacy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, which could help to identify patients who are likely to benefit from treatment. Finally, there is interest in developing more potent and selective HDAC inhibitors that can target specific HDAC enzymes and minimize off-target effects.
科学研究应用
3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer research and therapy. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a critical role in cancer development and progression. By inhibiting HDAC activity, 3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death and suppression of tumor growth.
属性
IUPAC Name |
3-(methanesulfonamido)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27(25,26)21-15-8-6-7-14(13-15)18(23)20-17-10-3-2-9-16(17)19(24)22-11-4-5-12-22/h2-3,6-10,13,21H,4-5,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLUPRHWGDHQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4697147.png)
![3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4697150.png)

![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4697157.png)
![N-allyl-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4697161.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B4697174.png)
![5-isobutyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4697182.png)
![N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4697199.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacrylamide](/img/structure/B4697205.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4697206.png)

![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4697222.png)

![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4697249.png)